Specific Scientific Field: Photopolymerization
Summary of the Application: Diphenyliodonium p-toluenesulfonate is used as a cationic photoinitiator and photoacid generator .
Methods of Application or Experimental Procedures: The compound functions as an electron-transfer photosensitizer for a wide range of diphenyliodonium salts radical photoinitiators of triacrylate polymerization under UV-blue light irradiation. For this purpose, several different diphenyliodonium salts were used as a source of active species for radical polymerization.
Results or Outcomes: The reactivity of the new iodonium salts was studied with ultraviolet-blue light initiated radical polymerization by photo-DSC using squaraine dye as a sensitizer. Electron transfer from the excited state of the sensitizer to the iodonium salt results in initiating radicals. An introduction of a nitro group in the para position of the phenyl ring of the co-initiator results in a significant increase in the rate of polymerization and degree of monomer conversion.
Diphenyliodonium p-toluenesulfonate is an organoiodine compound with the chemical formula C₁₉H₁₇IO₃S. It is characterized by the presence of a diphenyliodonium cation and a p-toluenesulfonate anion. This compound is notable for its role as a photoinitiator in polymerization processes, particularly in the curing of resins and coatings under ultraviolet light. The iodonium salt structure allows for the generation of reactive species upon exposure to light, facilitating various
Diphenyliodonium p-toluenesulfonate can be synthesized through various methods:
Diphenyliodonium p-toluenesulfonate has several important applications:
Research into the interactions of diphenyliodonium p-toluenesulfonate with various substrates reveals its effectiveness as a photoinitiator. Studies have shown that it can enhance the polymerization rates of acrylates and other monomers significantly when exposed to ultraviolet light. Additionally, its interactions with different solvents and additives have been explored to optimize its performance in various applications .
Several compounds share similarities with diphenyliodonium p-toluenesulfonate, particularly within the family of diaryliodonium salts. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Diphenyliodonium Fluoborate | Contains fluoborate anion | Often used in photopolymerization |
Triphenyliodonium Tetrafluoroborate | Contains tetrafluoroborate anion | Known for high stability and reactivity |
Bis(4-methylphenyl)iodonium Chloride | Contains chloride anion | Exhibits different solubility properties |
Diphenyliodonium p-toluenesulfonate stands out due to its specific application as a photoinitiator and its unique ability to facilitate rapid polymerization under light exposure.
The synthesis of diphenyliodonium p-toluenesulfonate and related diaryliodonium salts through conventional routes from iodoarenes represents a well-established approach in hypervalent iodine chemistry [2]. These methodologies typically involve the oxidative activation of aryl iodides to hypervalent iodine(III) species, followed by subsequent coupling with aromatic compounds or organometallic reagents [3] [4].
The classical approach begins with the oxidation of iodoarenes to (diacetoxyiodo)arenes using peracetic acid in acetic acid [5] [6]. This method provides stable microcrystalline diacetate intermediates that can be readily isolated and further functionalized [6]. The oxidation of iodobenzene with peracetic acid in acetic anhydride furnishes phenyliodine diacetate in good yield with short reaction times [7]. These diacetate intermediates can subsequently be converted to the desired diaryliodonium tosylates through treatment with p-toluenesulfonic acid monohydrate in the presence of electron-rich arenes [6].
The reaction proceeds through the formation of [hydroxy(tosyloxy)iodo]arene intermediates, which act as highly electrophilic species capable of effecting aromatic substitution reactions [6]. When anisole is employed as the coupling partner, electrophilic substitution occurs exclusively at the para position, yielding the target diaryliodonium tosylates in moderate to high yields ranging from 46% to 90% [6].
An alternative one-pot synthesis utilizes m-chloroperbenzoic acid in the presence of p-toluenesulfonic acid monohydrate [8] [6]. This procedure offers enhanced convenience by eliminating the need for intermediate isolation [8]. The method allows for the synthesis of a wide range of functionalized diaryliodonium tosylates, with the capability to introduce various functional groups including chloromethyl, bromomethyl, methoxycarbonyl, ethoxycarbonyl, and acetyl substituents at different positions on the aromatic ring [6].
Recent developments have introduced Oxone (2KHSO₅·KHSO₄·K₂SO₄) as a versatile and economical oxidant for diaryliodonium salt synthesis [9] [10]. The optimized procedure employs acetonitrile as solvent with sulfuric acid, allowing for the formation of various diaryliodonium salts in excellent yields [10]. The addition of aqueous potassium bromide facilitates product isolation due to the high solubility of diaryliodonium sulfonates in the reaction mixture [10].
Entry | Aryl Iodide | Arene | Product Yield (%) | Reaction Conditions |
---|---|---|---|---|
1 | Iodobenzene | Toluene | 86 | Oxone (2 equiv), H₂SO₄ (7.5 equiv), MeCN, rt |
2 | Iodobenzene | Benzene | 74 | Oxone (2 equiv), H₂SO₄ (11.3 equiv), MeCN, rt |
3 | 3-Trifluoromethyliodobenzene | Toluene | 76 | Oxone (2 equiv), H₂SO₄ (7.5 equiv), MeCN, rt |
4 | 3-Trifluoromethyliodobenzene | Mesitylene | 92 | Oxone (2 equiv), H₂SO₄ (7.5 equiv), MeCN, rt |
5 | 4-Bromoiodobenzene | Toluene | 70 | Oxone (2 equiv), H₂SO₄ (7.5 equiv), MeCN, rt |
Table 1: Representative yields for diaryliodonium salt synthesis using Oxone oxidation system [10]
Electrochemical synthesis represents an environmentally benign approach for accessing diaryliodonium salts without chemical oxidants [11] [3]. The process employs anodic oxidation of iodoarenes in acetonitrile-hexafluoroisopropanol-trifluoromethanesulfonic acid mixtures without added electrolyte salts [3]. This method demonstrates exceptional scalability, with reactions scaled to 10 millimole quantities yielding over 4 grams of product in less than three hours [3]. The solvent mixture can be recovered with greater than 97% efficiency and recycled multiple times without significant yield reduction [3].
Direct arylation strategies utilizing elemental iodine offer attractive one-pot approaches for symmetric diaryliodonium salt synthesis [7]. These methodologies circumvent the need for pre-formed iodoarenes, instead generating the required hypervalent iodine species in situ through iodination-oxidation sequences [9] [10].
The direct synthesis from arenes and elemental iodine typically involves a three-step process: initial iodination of the aromatic substrate, oxidation to the hypervalent iodine(III) state, and subsequent coupling with additional arene molecules [7]. This approach proves particularly valuable for preparing symmetric bis-aryliodonium salts directly from simple arenes [10].
The Oxone-based system demonstrates excellent compatibility with this direct approach, allowing for the one-pot synthesis of symmetric diaryliodonium salts via an iodination-oxidation sequence [10]. The procedure shows wide applicability across various aromatic substrates, accommodating both electron-donating and electron-withdrawing substituents [10].
The mechanism of direct arylation using elemental iodine involves initial formation of iodine(I) species through electrophilic aromatic substitution [11]. Single-electron anodic oxidation of the resulting iodoarene generates a radical cation intermediate, which undergoes radical addition with additional arene species [11]. The resulting intermediate then experiences a second one-electron anodic oxidation and combines with the appropriate counterion to yield the desired diaryliodonium salt [11].
Computational studies suggest that the oxygen atom in hypervalent products originates from oxidized surface species on the electrode, with the surface oxide subsequently regenerated by oxygen atoms from water solution [11]. This mechanism provides evidence for water serving as the ultimate oxygen source in electrochemical hypervalent iodine synthesis [11].
The formation of unsymmetrical diaryliodonium salts presents unique challenges in achieving regioselective aryl transfer, with both steric and electronic factors playing crucial roles in determining product selectivity [12] [13] [14] [15].
Electronic effects generally dominate the regioselectivity of reductive elimination from unsymmetrical diaryliodonium salts [12] [13] [14]. The electron-deficient aryl group preferentially undergoes transfer to nucleophiles, as this arrangement better stabilizes the negative charge formed in the reductive elimination transition state [4] [14]. This electronic preference stems from the ability of electron-withdrawing substituents to accommodate the developing negative charge during the coupling process [14].
Systematic studies with various nucleophiles demonstrate that electronic effects appear more general across different nucleophile types compared to steric effects [13] [14]. Product ratios based on electronic effects appear more pronounced for nucleophiles in the central region of the p-block (carbon, nitrogen, and oxygen nucleophiles) than at the extremes (boron and fluorine nucleophiles) [14].
Steric effects in diaryliodonium salt reactions manifest through what has been termed the "ortho effect," where ortho-substituted aromatic rings show preferential elimination [12] [15]. However, this effect demonstrates significant nucleophile dependence and has led to observations of an "anti-ortho effect" under certain conditions [13] [14] [15].
The ortho effect likely arises from two potential mechanisms: the sterically demanding aromatic ring preferring an equatorial position syn to the nucleophile, and the ortho-substituted aromatic adopting a conformation where the π-system aligns favorably with the incoming nucleophile [12]. Computational studies indicate that out-of-plane steric bulk strongly destabilizes the reductive elimination transition state, leading to regiochemical control [12].
Nucleophile Type | Electronic Effect Strength | Steric Effect Dependence | Preferred Transfer |
---|---|---|---|
Carbon-centered | Strong | Moderate | Electron-deficient aryl |
Nitrogen-centered | Strong | Moderate | Electron-deficient aryl |
Oxygen-centered | Strong | High | Electron-deficient aryl |
Fluoride | Moderate | Low | Electron-deficient aryl |
Sulfur-centered | Variable | High | Context-dependent |
Table 2: Comparative effects of electronic and steric factors on aryl transfer selectivity [14]
The development of "dummy ligand" strategies has emerged as a practical approach for achieving predictable aryl transfer selectivity [14] [15]. Electron-rich auxiliaries such as 4-methoxyphenyl (anisyl) and mesityl groups serve as effective dummy ligands, preferentially remaining bound to iodine while the desired aryl group undergoes transfer [14] [15].
Recent advances include the design of cyclophane-derived diaryliodonium salts that provide stereoelectronic control of unidirectional reductive elimination [12]. These specialized structures utilize the cyclophane substituent to create steric constraints that strongly favor elimination of one aryl group over the other, achieving regiospecific aryl transfer [12].